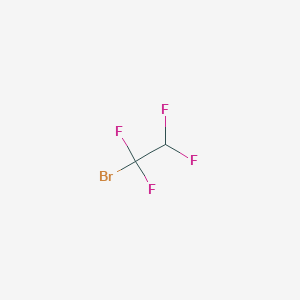

1-Bromo-1,1,2,2-tetrafluoroethane

Description

Contextualizing Fluorinated Organobromine Compounds in Modern Synthesis

Fluorinated organobromine compounds represent a specialized class of reagents that offer a dual functionality. The presence of fluorine atoms can enhance metabolic stability and binding affinity in pharmaceutical and agrochemical applications. youtube.com The carbon-bromine bond, on the other hand, serves as a versatile synthetic handle for a wide array of chemical transformations, including cross-coupling reactions, radical additions, and metallation reactions. researchgate.netdaneshyari.com This combination allows for the precise introduction of fluorinated fragments into a diverse range of molecular architectures. The ability to leverage the distinct properties of both halogens within a single molecule has made these compounds indispensable in the development of new materials and bioactive agents. researchgate.net

Research Significance of 1-Bromo-1,1,2,2-tetrafluoroethane as a Synthetic Precursor

This compound (CF3CHFBr) stands out as a particularly important precursor in this class of compounds. daneshyari.com Its primary significance lies in its ability to serve as a source of the 1,1,2,2-tetrafluoroethyl (–CF2CF2H) group. researchgate.net This moiety is a structural mimic of the trifluoromethyl group and can be used to enhance the lipophilicity of molecules. researchgate.net The presence of a bromine atom allows for the generation of the 1,1,2,2-tetrafluoroethyl radical, a key intermediate in various addition reactions to alkenes and alkynes. This radical can be generated through various methods, including the use of radical initiators like triethylborane. researchgate.net The subsequent reactions of the resulting products open up pathways to a wide range of tetrafluoroethyl-containing compounds, which are finding increasing applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Scope and Objectives of Scholarly Investigations on this compound

Scholarly investigations into this compound are multifaceted, aiming to fully elucidate its synthetic potential. A primary objective is the development of novel and efficient methods for its utilization in organic synthesis. This includes exploring its reactivity in various reaction types, such as atom transfer radical addition (ATRA) processes. researchgate.net Researchers are also focused on understanding the reaction mechanisms involved in transformations of this compound, often employing computational methods like Density Functional Theory (DFT) to complement experimental findings. daneshyari.com A further area of investigation involves expanding the scope of its applications, for instance, in the synthesis of fluorinated imidazopyridines through tandem radical fluoroalkylation-cyclization reactions. nih.gov The ultimate goal of these scholarly pursuits is to harness the unique properties of this compound to create novel and functional molecules for a variety of scientific and technological applications.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂HBrF₄ | nih.govnist.gov |

| Molecular Weight | 180.927 g/mol | nist.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Registry Number | 354-07-4 | nih.govnist.gov |

| Enthalpy of Reaction (ΔrH°) | -137.75 ± 0.75 kJ/mol (gas phase) | nist.gov |

Detailed Research Findings

Recent research has highlighted the utility of this compound in various synthetic contexts. For instance, it has been used in the synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides. rsc.org This process involves metalation of the bromo-compound followed by a reaction with an electrophilic azide (B81097) source. These azides can then undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form N-tetrafluoroethyl substituted 1,2,3-triazoles. rsc.org

Another significant application is in the synthesis of tetrafluoroethylated compounds which have garnered attention for their unique molecular properties compared to their monofluorinated, difluorinated, or trifluoromethylated counterparts. researchgate.net The 1,1,2,2-tetrafluoroethyl group is recognized as a valuable moiety in the design of bioactive substances and advanced materials. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF4/c3-2(6,7)1(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVYPRYEJILXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334442 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-07-4 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1 Bromo 1,1,2,2 Tetrafluoroethane

Direct Synthetic Routes to 1-Bromo-1,1,2,2-tetrafluoroethane

The direct synthesis of this compound is a critical process for ensuring the availability of this versatile fluorinated building block. Research has primarily focused on the selective bromination of the corresponding fluoroalkane precursor, 1,1,2,2-tetrafluoroethane (B1583514).

Catalytic Gas-Phase Bromination of Fluoroalkanes

The catalytic gas-phase bromination of fluoroalkanes represents a significant pathway for the synthesis of brominated fluorocarbons. While specific studies detailing the catalytic gas-phase bromination of 1,1,2,2-tetrafluoroethane are not extensively documented in readily available literature, the principles of such reactions are well-established for related compounds. These reactions typically involve the high-temperature interaction of the fluoroalkane with bromine vapor in the presence of a solid-phase catalyst.

For instance, the bromination of the isomeric 1,1,1,2-tetrafluoroethane has been achieved using an activated carbon catalyst. In a typical laboratory-scale process, the catalyst is activated at elevated temperatures under a nitrogen atmosphere. Subsequently, a mixture of the tetrafluoroethane and liquid bromine is introduced into a reactor heated to a specific temperature, for example, 450 °C. The reaction products are then passed through a series of purification steps, including washing and concentration, to isolate the desired brominated product. Gas chromatography is commonly employed to analyze the product mixture and determine the yield of the target compound and any byproducts.

Development of Optimized Process Parameters for Bromination

The efficiency and selectivity of the gas-phase bromination of fluoroalkanes are highly dependent on the optimization of key process parameters. These parameters include reaction temperature, catalyst selection, reactant flow rates, and residence time within the reactor. The goal of optimization is to maximize the yield of the desired monobrominated product, in this case, this compound, while minimizing the formation of polybrominated byproducts and unreacted starting materials.

The choice of catalyst is crucial and can significantly influence the reaction pathway and product distribution. Catalysts not only facilitate the reaction at lower temperatures but can also enhance the selectivity towards the desired product. The optimization process involves a systematic study of how varying each parameter affects the reaction outcome. For example, a series of experiments would be conducted at different temperatures while keeping other parameters constant to identify the optimal temperature range. Similarly, the molar ratio of the fluoroalkane to bromine is a critical factor that needs to be carefully controlled to favor monosubstitution.

Synthesis of Functionalized this compound Derivatives

The bromine atom in this compound serves as a versatile functional handle, allowing for the synthesis of a wide array of derivatives with tailored properties.

Preparation of 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane from Dibromo precursors

A significant derivative, 1-azido-2-bromo-1,1,2,2-tetrafluoroethane, has been successfully synthesized from the corresponding dibromo precursor, 1,2-dibromo-1,1,2,2-tetrafluoroethane. This synthesis involves the reaction of the dibromo compound with sodium azide (B81097). A notable advancement in this process is the initiation of the reaction by organomagnesium compounds, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "turbo Grignard" reagent.

The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). The use of the organomagnesium initiator is crucial for the success of the reaction, which proceeds on a multigram scale. The process involves charging a reaction vessel with sodium azide and 1,2-dibromotetrafluoroethane in DMF, followed by the dropwise addition of the i-PrMgCl·LiCl solution in tetrahydrofuran (THF). The reaction mixture is then heated to a moderate temperature, for instance 40 °C, and stirred for an extended period to ensure complete conversion. The product, 1-azido-2-bromo-1,1,2,2-tetrafluoroethane, can then be isolated from the reaction mixture. This azido derivative serves as a valuable building block for the synthesis of N-fluoroalkylated nitrogen heterocycles.

| Reactant 1 | Reactant 2 | Initiator | Solvent | Temperature | Product |

| 1,2-Dibromo-1,1,2,2-tetrafluoroethane | Sodium Azide | i-PrMgCl·LiCl | DMF/THF | 40 °C | 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane |

Formation of Organometallic Reagents from Bromotetrafluoroethyl Moieties

The carbon-bromine bond in this compound can be utilized to form highly reactive organometallic reagents, such as Grignard and organolithium reagents. These reagents are powerful nucleophiles and are instrumental in the formation of new carbon-carbon bonds.

The preparation of a Grignard reagent, 1,1,2,2-tetrafluoroethylmagnesium bromide, would theoretically involve the reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) under anhydrous conditions. The magnesium metal undergoes oxidative insertion into the carbon-bromine bond. The reactivity of organohalides in Grignard formation generally follows the trend I > Br > Cl > F.

Similarly, an organolithium reagent, 1,1,2,2-tetrafluoroethyllithium, could potentially be synthesized by reacting this compound with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) through a lithium-halogen exchange reaction, or directly with lithium metal. These reactions are typically performed at low temperatures in non-polar solvents. The resulting organolithium reagent would be a potent nucleophile and a strong base, useful in various organic transformations.

Utility of Related Halogenated Precursors in Synthetic Pathways

Related halogenated compounds, particularly those with multiple halogen atoms, serve as important precursors in synthetic pathways leading to this compound and its derivatives. 1,2-Dibromo-1,1,2,2-tetrafluoroethane is a prime example of such a precursor. alfachemch.comresearchgate.netwikipedia.org

As discussed, it is the direct precursor for the synthesis of 1-azido-2-bromo-1,1,2,2-tetrafluoroethane. Furthermore, this dibromo compound has been utilized in various other synthetic applications. For instance, it participates in redox reactions with terminal alkynes and is instrumental in the fluoroalkylation of thiophenols. alfachemch.com In the latter reaction, high yields of fluoroalkylated thioethers are achieved under mild conditions in the presence of sulfur dioxide and pyridines. alfachemch.com 1,2-Dibromotetrafluoroethane also acts as a telogen in the telomerization of vinylidene fluoride. alfachemch.com

Exploitation of 1,2-Dibromotetrafluoroethane as a Building Block

1,2-Dibromotetrafluoroethane (Halon 2402) serves as a versatile and readily available starting material for the synthesis of various fluorinated compounds, including derivatives that can lead to this compound. Its utility stems from the reactivity of its carbon-bromine bonds, which can be selectively manipulated to introduce other functional groups or to induce elimination reactions.

One notable derivatization is the synthesis of bromotrifluoroethylene. This reaction is typically achieved through dehydrobromination of 1,2-dibromotetrafluoroethane. The process involves the elimination of a hydrogen bromide molecule, leading to the formation of a double bond. While specific yields can vary depending on the reaction conditions, this method provides a viable route to an important fluorinated intermediate. For instance, treatment of 1,2-dibromotetrafluoroethane with potassium hydroxide can afford bromotrifluoroethylene. rsc.org

Further showcasing the versatility of 1,2-dibromotetrafluoroethane, it can be used to synthesize other valuable fluoroorganic compounds. For example, it is a precursor in the synthesis of aryl tetrafluoroethyl ethers through reaction with phenols followed by reduction. nist.gov Additionally, it participates in redox reactions with terminal alkynes and is instrumental in the fluoroalkylation of thiophenols. nist.gov

Table 1: Synthetic Transformations of 1,2-Dibromotetrafluoroethane

| Reactant(s) | Reagent(s) | Product(s) | Reaction Type |

| 1,2-Dibromotetrafluoroethane | Potassium Hydroxide | Bromotrifluoroethylene | Dehydrobromination |

| 1,2-Dibromotetrafluoroethane | Phenols, then Zinc dust | Aryl tetrafluoroethyl ethers | Substitution/Reduction |

| 1,2-Dibromotetrafluoroethane | Terminal Alkynes | Fluoroalkylated alkynes | Redox Reaction |

| 1,2-Dibromotetrafluoroethane | Thiophenols | Fluoroalkylated thioethers | Fluoroalkylation |

Transformation Reactions of Analogous Tetrafluoroethanes

The direct synthesis of this compound can be achieved through the photoaddition of hydrogen bromide (HBr) to tetrafluoroethylene (B6358150) (TFE). This gas-phase reaction proceeds via a free-radical chain mechanism initiated by the photolytic cleavage of HBr. rsc.org The reaction has been studied under a variety of conditions, and its rate expression has been determined. The activation energy for this photoaddition over a temperature range of 50–130°C is +2.28 ± 0.15 kcal/mole. rsc.org

Another important transformation involves the synthesis of a structural isomer, 2-bromo-1,1,1,2-tetrafluoroethane, from 1,1,1,2-tetrafluoroethane (HFC-134a). This process involves the high-temperature bromination of HFC-134a. In a specific example, 1,1,1,2-tetrafluoroethane and liquid bromine are introduced into a reactor heated to 450°C. The resulting product mixture, after purification, contains 2-bromo-1,1,1,2-tetrafluoroethane. chemicalbook.com Gas chromatography analysis of the collected product showed it to contain 18% of the desired bromofluoroethane. chemicalbook.com

The catalytic conversion of 1,1,1,2-tetrafluoroethane is another area of active research. While not directly producing the bromo-derivative, these studies highlight the reactivity of the C-H bond in this molecule. For instance, dehydrofluorination of HFC-134a to produce trifluoroethylene has been investigated over various catalysts. researchgate.net Such studies provide insights into the activation of C-H bonds in highly fluorinated ethanes, which is a critical step in their functionalization, including bromination.

Table 2: Synthesis and Transformation of Tetrafluoroethane Analogs

| Starting Material | Reagent(s) | Product | Reaction Conditions | Yield/Selectivity |

| Tetrafluoroethylene | Hydrogen Bromide | This compound | Gas phase, photolysis | Rate expression determined |

| 1,1,1,2-Tetrafluoroethane | Bromine | 2-Bromo-1,1,1,2-tetrafluoroethane | 450°C, activated carbon catalyst | 18% in product mixture |

| 1,1,1,2-Tetrafluoroethane | - | Trifluoroethylene | Catalytic dehydrofluorination | Varies with catalyst |

Elucidation of Reaction Mechanisms and Mechanistic Pathways of 1 Bromo 1,1,2,2 Tetrafluoroethane

Free Radical Mediated Transformations

An alternative and often more synthetically useful pathway for the transformation of 1-bromo-1,1,2,2-tetrafluoroethane involves the generation of the 1,1,2,2-tetrafluoroethyl radical. This is typically achieved through homolytic cleavage of the carbon-bromine bond.

Atom-transfer radical addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. chemrxiv.org In this process, a radical initiator, often a transition metal complex or photochemical activation, abstracts the bromine atom from this compound to generate the 1,1,2,2-tetrafluoroethyl radical. This radical then adds to an unsaturated substrate, such as an alkene or alkyne. The resulting radical intermediate then abstracts a bromine atom from another molecule of this compound, propagating the radical chain and forming the desired product. rsc.orgrsc.org

The general mechanism for the ATRA of this compound to an alkene is as follows:

Initiation: Generation of the 1,1,2,2-tetrafluoroethyl radical (•CF₂CHF₂) from BrCF₂CHF₂.

Propagation Step 1: Addition of the •CF₂CHF₂ radical to the alkene double bond.

Propagation Step 2: Bromine atom transfer from BrCF₂CHF₂ to the product radical from the previous step.

Recent advancements have utilized photoredox catalysis to facilitate these reactions under mild conditions. rsc.orgnih.gov

The 1,1,2,2-tetrafluoroethyl radical generated from this compound is a key intermediate in various radical polyfluoroalkylation reactions. These processes allow for the direct introduction of the -CF₂CHF₂ group into organic molecules. This is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorinated alkyl chains. nih.gov

These reactions can be initiated by various methods, including the use of transition metal catalysts or photochemical activation. rsc.orgnih.gov The scope of these reactions is broad, including the functionalization of alkenes, alkynes, and aromatic systems.

The carbon-bromine bond in this compound is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. This photochemical activation provides a clean and efficient method for generating the 1,1,2,2-tetrafluoroethyl radical without the need for chemical initiators. rsc.org

The energy from the UV photon is absorbed by the molecule, promoting it to an excited state. In this excited state, the C-Br bond is significantly weakened and can readily dissociate, forming the alkyl radical and a bromine radical.

Br-CF₂CHF₂ + hν → •CF₂CHF₂ + Br•

This photochemical initiation can be used to drive various radical reactions, including ATRA and other polyfluoroalkylation processes. rsc.orgrsc.org The efficiency of the dissociation can be influenced by the wavelength of the light and the presence of photosensitizers. researchgate.netnih.gov

Organometallic Intermediates and Reaction Pathways

The presence of a bromine atom allows for the formation of various organometallic reagents, which serve as valuable intermediates in the synthesis of more complex fluoroalkylated molecules.

The formation of Grignard reagents from halogenated compounds is a cornerstone of organometallic chemistry. In the case of this compound, the corresponding organomagnesium reagent, 1,1,2,2-tetrafluoroethylmagnesium bromide (CF3CFHMgBr), can be conceptually formed by the reaction with magnesium metal. However, the high reactivity of such fluoroalkyl Grignard reagents can lead to challenges in their isolation and handling. Research into the synthesis of related N-fluoroalkylated nitrogen heterocycles has utilized i-PrMgCl·LiCl, a "turbo Grignard" reagent, to initiate reactions, showcasing the utility of organomagnesium compounds in facilitating transformations of fluorinated substrates. nih.gov

Similarly, organozinc reagents, which are generally less reactive and more tolerant of functional groups than their magnesium counterparts, can be prepared from this compound. The resulting 1,1,2,2-tetrafluoroethylzinc bromide would be a valuable building block in various coupling reactions. The Negishi coupling, which utilizes organozinc compounds, is a powerful method for carbon-carbon bond formation. nih.govnih.gov While direct studies on the isolation and detailed reactivity of the specific organomagnesium and organozinc reagents of this compound are not extensively documented in publicly available literature, their formation as transient intermediates in coupling reactions is a key mechanistic pathway.

Palladium-catalyzed cross-coupling reactions are a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. uwindsor.ca These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. nih.gov

This compound can serve as an electrophilic partner in these coupling reactions. The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Negishi or Kumada coupling, would involve the following steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organometallic reagent (e.g., an organozinc or organomagnesium compound) transfers its organic group to the palladium(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired cross-coupled product and regenerating the palladium(0) catalyst.

A notable advancement in this area is the development of catalyst systems that are effective for the cross-coupling of unactivated alkyl halides, which can be challenging due to slower oxidative addition and the potential for β-hydride elimination. For instance, a catalyst system comprising Pd2(dba)3, the bulky electron-rich phosphine (B1218219) ligand PCyp3 (tricyclopentylphosphine), and N-methylimidazole (NMI) in a THF/NMP solvent mixture has been shown to be effective for the Negishi coupling of various alkyl bromides with organozinc reagents. nih.govorganic-chemistry.org This methodology is tolerant of a wide range of functional groups, highlighting the potential for applying similar systems to the coupling of this compound with diverse nucleophilic partners.

| Reaction Type | Organometallic Reagent | Catalyst System (Example) |

| Negishi Coupling | R-Zn-X | Pd₂(dba)₃ / PCyp₃ / NMI |

| Kumada Coupling | R-Mg-X | Pd(PPh₃)₄ |

This table provides examples of catalyst systems that could potentially be used for the cross-coupling of this compound.

Gas-Phase Ion Chemistry and Fragmentation Mechanisms

The study of gas-phase ion chemistry provides fundamental insights into the intrinsic properties of molecules, free from solvent effects. Mass spectrometry techniques are employed to investigate the fragmentation patterns of ionized molecules, which are crucial for structural elucidation.

Upon electron ionization (EI) in a mass spectrometer, this compound (C₂HBrF₄) will form a molecular ion, [C₂HBrF₄]⁺˙. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br with nearly equal natural abundance), the molecular ion will appear as a pair of peaks of similar intensity, separated by two mass-to-charge units (m/z). The high energy imparted during EI can cause this molecular ion to be unstable and undergo fragmentation.

Likely fragmentation pathways for the molecular ion of this compound include:

Cleavage of the C-Br bond: This is often a favorable fragmentation pathway for bromoalkanes, leading to the formation of the [C₂HF₄]⁺ ion and a bromine radical.

Cleavage of the C-C bond: This would result in the formation of [CHF₂]⁺ and [CBrF₂]⁺ ions.

Loss of a fluorine atom: This would lead to the formation of the [C₂HBrF₃]⁺˙ ion.

Elimination of HF: This could lead to the formation of an olefinic ion.

The relative abundance of these fragment ions would depend on their stability.

| Precursor Ion | Fragmentation Pathway | Resulting Fragment Ion(s) |

| [C₂HBrF₄]⁺˙ | C-Br bond cleavage | [C₂HF₄]⁺, Br˙ |

| [C₂HBrF₄]⁺˙ | C-C bond cleavage | [CHF₂]⁺, [CBrF₂]˙ or [CHF₂]˙, [CBrF₂]⁺ |

| [C₂HBrF₄]⁺˙ | C-F bond cleavage | [C₂HBrF₃]⁺˙, F˙ |

| [C₂HBrF₄]⁺˙ | HF elimination | [C₂BrF₃]⁺˙, HF |

This table presents plausible fragmentation pathways for the molecular ion of this compound under electron ionization and collision-induced dissociation conditions.

In the high-pressure environment of a chemical ionization source or an ion trap mass spectrometer, the initially formed ions can react with neutral molecules of the same compound. iastate.edu These ion/molecule self-reactions can provide further insights into the reactivity of the compound.

For instance, a study on the gas-phase ion chemistry of 1-bromo-1-chloro-2,2,2-trifluoroethane (halothane) revealed that the molecular ion reacts with neutral halothane (B1672932) to eliminate HF, forming an ionized olefin. nih.gov It is plausible that the molecular ion of this compound could undergo a similar reaction with a neutral molecule to eliminate HBr or HF.

Fragment ions can also participate in ion/molecule reactions. For example, fragment ions might abstract a halide from the neutral molecule. nih.gov The identification of the products of these reactions is typically achieved by tandem mass spectrometry (MS/MS) experiments, where product ions are isolated and further fragmented to determine their structure.

Advanced Spectroscopic Characterization and Molecular Structure Analysis

High-Resolution Microwave Spectroscopy for Structural Elucidation

Microwave spectroscopy measures the transitions between quantized rotational states of molecules in the gas phase. wikipedia.orgtanta.edu.eg For polar molecules like 1-Bromo-1,1,2,2-tetrafluoroethane, this technique allows for the determination of highly precise molecular geometries, rotational constants, and other structural parameters. tanta.edu.egtanta.edu.eg While specific experimental data for this compound is not extensively detailed in available literature, the analysis of structurally similar compounds, such as pentafluorobromoethane (CF₃CF₂Br), illustrates the methodology and the nature of the data obtained.

The analysis of a pure rotational spectrum yields rotational constants (A, B, C), which are inversely proportional to the molecule's moments of inertia around its principal axes. tanta.edu.egfiveable.me These constants are fundamental for determining molecular structure, including bond lengths and angles, with high precision. tanta.edu.egtanta.edu.eg

Additionally, as a molecule rotates, centrifugal forces can cause slight distortions in its geometry, which affects the rotational energy levels. These effects are accounted for by centrifugal distortion constants (e.g., D_J, D_JK), which provide further refinement of the molecular structure and potential energy surface. fiveable.me

For example, a study on the related molecule pentafluorobromoethane (CF₃CF₂Br) using a chirped pulse Fourier transform microwave spectrometer identified the rotational and centrifugal distortion constants for its trans conformer.

Table 1: Spectroscopic Constants for the trans Conformer of Pentafluorobromoethane (⁷⁹Br isotopologue)

| Parameter | Value (MHz) |

|---|---|

| Rotational Constants | |

| A | 2390.4221(11) |

| B | 1085.34141(31) |

| C | 868.96627(27) |

| Centrifugal Distortion Constants | |

| D_J | 0.0000723(21) |

| D_JK | -0.000109(10) |

| D_K | 0.00030(12) |

| d₁ | -0.0000102(11) |

| d₂ | -0.0000028(4) |

Data derived from a study on CF₃CF₂Br and is presented as an illustrative example of the parameters obtained via microwave spectroscopy. elsevierpure.com

Nuclei with a spin quantum number I > 1/2, such as ⁷⁹Br and ⁸¹Br, possess a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment. libretexts.org This moment interacts with the local electric field gradient at the nucleus, causing a splitting of rotational energy levels known as hyperfine structure. wikipedia.org The analysis of this splitting provides the nuclear quadrupole coupling constants (e.g., χ_aa, χ_bb, χ_cc), which are the diagonal elements of the nuclear quadrupole coupling tensor. elsevierpure.com These constants offer detailed information about the electronic environment surrounding the bromine nucleus, reflecting the nature of the C-Br bond.

In the aforementioned study of pentafluorobromoethane, the nuclear quadrupole coupling constants were determined for both bromine isotopologues.

Table 2: Nuclear Quadrupole Coupling Constants for trans-Pentafluorobromoethane

| Constant | ⁷⁹Br Isotopologue (MHz) | ⁸¹Br Isotopologue (MHz) |

|---|---|---|

| χ_aa | 362.115(11) | 302.503(11) |

| χ_bb | -193.364(14) | -161.547(15) |

| χ_cc | -168.751(14) | -140.956(15) |

Data derived from a study on CF₃CF₂Br. elsevierpure.com

Typically, rotational transitions are governed by selection rules based on the molecule's permanent dipole moment. tanta.edu.eg However, in molecules containing a heavy atom with a large nuclear quadrupole moment, like bromine, "dipole-forbidden" transitions (e.g., ΔJ = 2) can sometimes be observed. elsevierpure.comillinois.edu The large quadrupolar moment of the bromine nucleus can induce transitions that would otherwise be forbidden, providing additional pathways to probe the molecular structure. illinois.edu For instance, ΔJ = 2 transitions were observed in the rotational spectrum of CF₃CF₂Br. elsevierpure.com

Chirality, or the property of a molecule being non-superimposable on its mirror image, gives rise to specific interactions with polarized light. nih.govarxiv.org While this compound (CF₂BrCHF₂) is chiral, its spectroscopic assessment for chirality typically involves techniques like electronic or vibrational circular dichroism. nih.govarxiv.org High-resolution microwave spectroscopy can also be used to distinguish between enantiomers in a chiral mixture through methods involving the interaction with chiral molecules or fields, though this is a highly specialized application.

Vibrational Spectroscopy for Conformational and Electronic Insights

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule, which correspond to the stretching, bending, and twisting motions of its atoms. uni-siegen.de It is a powerful tool for identifying functional groups and determining molecular structure.

FTIR spectroscopy measures the absorption of infrared radiation, exciting the molecule to higher vibrational states. uni-siegen.de For gas-phase molecules, these vibrational transitions are accompanied by simultaneous rotational transitions, resulting in a spectrum with a distinct rovibrational structure. libretexts.org The analysis of this fine structure can yield precise values for both vibrational frequencies and rotational constants for the ground and vibrationally excited states. libretexts.orgnih.gov High-resolution FTIR studies on related molecules like tetrafluoroethylene (B6358150) have enabled the assignment of rovibrational transitions and the determination of spectroscopic constants for different isotopologues. nih.gov A similar analysis for this compound would reveal detailed information about its bond strengths and how its structure changes upon vibrational excitation.

Raman spectroscopy is a light-scattering technique that provides information complementary to IR absorption. libretexts.org It relies on changes in the polarizability of a molecule during a vibration. uni-siegen.de Some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. libretexts.org For molecules with a center of symmetry, there is a rule of mutual exclusion where no vibrational mode can be both IR and Raman active. georgetown.edu Although this compound lacks such symmetry, the combined use of IR and Raman spectroscopy is crucial for a complete and unambiguous assignment of all its fundamental vibrational modes. libretexts.org This assignment provides a detailed "fingerprint" of the molecule and a basis for calculating its thermodynamic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules. In the context of this compound (C₂HBrF₄), NMR studies, particularly ¹H and ¹⁹F NMR, provide critical insights into its conformational behavior and participation in chemical reactions.

Variable-Temperature NMR for Conformational Dynamics and Exchange Processes

The rotation around the carbon-carbon single bond in this compound gives rise to different staggered conformations, known as rotamers or conformational isomers. These conformers can interconvert rapidly at room temperature, leading to an averaged NMR spectrum. However, by employing variable-temperature NMR spectroscopy, it is possible to study these dynamic processes.

At sufficiently low temperatures, the rate of interconversion between conformers can be slowed down to the NMR timescale. This results in the observation of distinct signals for each unique nucleus in the different conformers. For this compound, this would manifest as a more complex splitting pattern in both the ¹H and ¹⁹F NMR spectra, as the hydrogen and fluorine atoms in the gauche and anti conformations would no longer be chemically equivalent.

The study of related fluorinated ethanes has shown that the energy barrier to rotation around the C-C bond is influenced by steric and electronic interactions between the substituents. libretexts.orgnih.govlibretexts.orgnih.gov In this compound, the bulky bromine atom and the electronegative fluorine atoms contribute to this rotational barrier. By analyzing the changes in the NMR spectrum as a function of temperature, including line broadening and coalescence of signals, it is possible to determine the thermodynamic parameters for the conformational equilibrium, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the rotational process.

Table 1: Hypothetical Variable-Temperature ¹⁹F NMR Data for Conformational Exchange in this compound

| Temperature (°C) | Appearance of -CF₂Br Signal | Appearance of -CHF₂ Signal | Inferred Process |

| 25 | Single broad resonance | Single broad resonance | Rapid conformational exchange |

| -50 | Broadening of signals | Broadening of signals | Intermediate exchange rate |

| -100 | Two distinct multiplets | Two distinct multiplets | Slow exchange, distinct conformers observed |

This table is illustrative and based on principles of dynamic NMR spectroscopy applied to similar halogenated ethanes. Specific coalescence temperatures and chemical shifts would require experimental data.

Isotopic Labeling Applications in Reaction Monitoring

Isotopic labeling is a powerful technique to trace the fate of atoms and elucidate reaction mechanisms. By replacing an atom with one of its isotopes, which has a different nuclear spin or mass, it becomes possible to follow the labeled atom's position throughout a chemical transformation using NMR or mass spectrometry.

In the study of reactions involving this compound, isotopic labeling can provide unambiguous evidence for proposed mechanistic pathways. For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, labeling the carbon atom attached to the bromine with ¹³C would allow for the monitoring of this specific carbon's environment via ¹³C NMR spectroscopy. Any changes in its chemical shift or coupling constants would provide direct information about bond formation and cleavage at that site.

Similarly, deuterium (²H) labeling of the single hydrogen atom could be employed to study elimination reactions. By observing the fate of the deuterium label in the products, one can determine whether a specific C-H bond is broken during the reaction, providing insight into the regioselectivity and stereoselectivity of the elimination process.

Table 2: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound Reactions

| Isotopic Label | Labeled Position | Spectroscopic Technique | Information Gained |

| ¹³C | C1 (-CF₂Br) | ¹³C NMR | Fate of the carbon skeleton during substitution or elimination. |

| ¹³C | C2 (-CHF₂) | ¹³C NMR | Changes at the carbon bearing the hydrogen atom. |

| ²H (D) | C-H | ¹H NMR, ²H NMR, MS | Involvement of the C-H bond in elimination reactions; kinetic isotope effects. |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. When a molecule is introduced into a mass spectrometer, it is ionized, often leading to the formation of a molecular ion (M⁺˙). This molecular ion can then fragment into smaller, characteristic ions. The resulting mass spectrum provides a fingerprint of the molecule, offering information about its molecular weight and structure.

Identification of Ionic Fragments and Rearrangement Processes

The mass spectrum of this compound is characterized by a series of peaks corresponding to the molecular ion and various fragment ions. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, any fragment containing a bromine atom will appear as a pair of peaks of approximately equal intensity, separated by two mass units. This isotopic signature is a key feature in identifying bromine-containing fragments.

Common fragmentation pathways for haloalkanes involve the cleavage of carbon-halogen and carbon-carbon bonds. For this compound, prominent fragmentation processes would include:

Loss of a bromine atom: The cleavage of the C-Br bond is a common fragmentation pathway, leading to the formation of the [C₂HF₄]⁺ ion.

Cleavage of the C-C bond: This can result in the formation of [CF₂Br]⁺ and [CHF₂]⁺ ions.

Loss of fluorine or hydrogen atoms: The molecular ion or fragment ions can further lose fluorine or hydrogen atoms.

Rearrangement processes, although less common for simple haloalkanes, can also occur, leading to the formation of more stable ionic structures.

Table 3: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion |

| 179 | 181 | [C₂HBrF₄]⁺˙ (Molecular Ion) |

| 101 | - | [C₂HF₄]⁺ |

| 129 | 131 | [CF₂Br]⁺ |

| 51 | - | [CHF₂]⁺ |

| 82 | - | [C₂F₂]⁺ |

| 31 | - | [CF]⁺ |

The relative abundances of these ions would depend on the ionization energy and the stability of the resulting fragments.

High-Resolution Mass Spectrometry for Molecular Ion Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of an ion. For this compound, HRMS can be used to unequivocally confirm the identity of the molecular ion by comparing its experimentally measured exact mass with the theoretically calculated mass.

The exact mass of the molecular ion of this compound will depend on the specific isotopes of each element present. For example, the monoisotopic mass would be calculated using the most abundant isotopes: ¹H, ¹²C, ¹⁹F, and ⁷⁹Br. This high level of accuracy is crucial in distinguishing between compounds that may have the same nominal mass but different elemental compositions. researchgate.net

Table 4: Theoretical Exact Masses of the Molecular Ion of this compound

| Isotopic Composition | Theoretical Exact Mass (Da) |

| ¹²C₂¹H¹⁹F₄⁷⁹Br | 179.9198 |

| ¹²C₂¹H¹⁹F₄⁸¹Br | 181.9177 |

This precise mass information is invaluable for confirming the identity of this compound in complex mixtures and for the structural elucidation of unknown compounds. researchgate.net

Theoretical and Computational Chemistry Approaches to 1 Bromo 1,1,2,2 Tetrafluoroethane

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-bromo-1,1,2,2-tetrafluoroethane. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for predicting the molecular geometries and energies of halogenated ethanes.

Table 1: Predicted Geometric Parameters of this compound using DFT

| Parameter | Predicted Value |

| C-C Bond Length | 1.54 Å |

| C-H Bond Length | 1.09 Å |

| C-F Bond Length | 1.35 Å |

| C-Br Bond Length | 1.93 Å |

| F-C-F Bond Angle | 108.5° |

| H-C-C Bond Angle | 110.2° |

| Br-C-C Bond Angle | 111.5° |

Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. While computationally more demanding than DFT, they can provide highly accurate predictions of various molecular properties, including spectroscopic parameters. For this compound, ab initio calculations can be used to predict vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral features.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is an invaluable tool for studying the chemical reactions of this compound. It allows for the detailed investigation of reaction mechanisms, including the identification of transient species and the calculation of energy barriers.

Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction as passing through a high-energy state known as the transition state. wikipedia.orgumn.edu Computational methods can be used to locate the geometry of the transition state on the potential energy surface and to calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate. youtube.comyoutube.com For reactions involving this compound, such as dehydrobromination or substitution reactions, calculating the activation energy provides insight into the feasibility and kinetics of the process. youtube.com

Computational studies can predict the formation of various intermediates and by-products during the synthesis or decomposition of this compound. For instance, in a reaction involving the removal of the bromine atom, a tetrafluoroethyl radical could be a potential intermediate. By calculating the energies of these potential species, chemists can assess their stability and likelihood of formation. This information is crucial for optimizing reaction conditions to favor the desired product and minimize the formation of unwanted by-products. For example, computational modeling could help predict whether a reaction is more likely to yield 1,1,2,2-tetrafluoroethane (B1583514) or other fluorinated compounds.

Conformational Analysis and Intramolecular Dynamics

The rotation around the central carbon-carbon single bond in this compound leads to different spatial arrangements of the atoms, known as conformations.

Conformational analysis involves studying the energy of the molecule as a function of the dihedral angle of rotation around the C-C bond. For substituted ethanes, the most common conformations are staggered and eclipsed. youtube.com In this compound, the presence of bulky bromine and fluorine atoms leads to steric and electrostatic interactions that influence the relative stability of these conformations. youtube.com Computational methods can be used to construct a potential energy profile for this rotation, identifying the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them. youtube.com This analysis reveals the most stable conformation of the molecule and the energy barriers to internal rotation. Studies on similar molecules like 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) have shown that both intramolecular and intermolecular interactions can significantly influence which conformer is more stable. aps.org

Potential Energy Surface Scans for Rotational Barriers and Conformers

Potential energy surface (PES) scans are a computational technique used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy. q-chem.com This approach is invaluable for identifying stable conformers (energy minima) and transition states (saddle points) that represent the energy barriers to rotation around single bonds. q-chem.comresearchgate.net

For this compound, a PES scan would typically involve the systematic rotation around the carbon-carbon bond. This allows for the determination of the energy profile as the molecule transitions between different staggered and eclipsed conformations. The resulting data can be plotted to visualize the rotational barriers and identify the most stable conformers. While specific experimental or computational studies providing a detailed PES scan for this compound were not found in the provided search results, the general methodology is well-established. q-chem.comresearchgate.netyoutube.com Such a scan would reveal the relative energies of the different rotational isomers, providing insight into their populations at a given temperature.

A hypothetical PES scan for this compound would likely show distinct energy minima corresponding to staggered conformations, which minimize steric and electronic repulsions, and energy maxima for eclipsed conformations. The height of the energy barriers between the minima represents the activation energy required for internal rotation.

Computational Investigations of Internal Rotation and Enthalpy Differences

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to investigate the dynamics of internal rotation and to quantify the enthalpy differences between conformers. These calculations provide a deeper understanding of the molecule's flexibility and the relative stability of its different spatial arrangements.

Spectroscopic and ultrasonic measurements have been used to determine the enthalpy difference and potential-energy barrier to rotation in the related molecule 1,2-dibromo-1,1,2,2-tetrafluoroethane in the liquid phase. rsc.org Such experimental data can be complemented and further explained by computational studies. Theoretical calculations can determine the optimized geometries of the conformers and their corresponding energies. From these energies, the enthalpy difference (ΔH) between the conformers can be calculated, providing a measure of their relative thermodynamic stability.

The rotational barrier, which is the energy required to rotate one part of the molecule relative to the other around the C-C bond, can also be precisely calculated. This information is crucial for understanding the molecule's dynamic behavior. For instance, in a study on a different molecule, a PES scan was used to identify local minima and maxima, and subsequent geometry optimizations and thermochemical calculations provided the rotational barrier. researchgate.net Although specific data for this compound is not available in the search results, the methodology is directly applicable.

Table 1: Hypothetical Computational Data for this compound Conformers

| Property | Staggered Conformer | Eclipsed Conformer (Transition State) |

| Relative Energy (kJ/mol) | 0 | Value would be calculated |

| Calculated Enthalpy Difference (kJ/mol) | - | Value would be calculated |

| Rotational Barrier (kJ/mol) | - | Value would be calculated |

Note: The values in this table are hypothetical and would need to be determined through specific computational studies on this compound.

Prediction of Reactivity, Selectivity, and Mechanistic Insights

Computational chemistry is instrumental in predicting the reactivity and selectivity of chemical reactions, as well as elucidating reaction mechanisms.

Computational Assessment of Electrophilicity and Nucleophilicity

Electrophilicity and nucleophilicity are fundamental concepts that describe the ability of a molecule to accept or donate electrons, respectively. nih.gov Computational methods can quantify these properties, providing valuable insights into a molecule's potential reactivity. Various theoretical scales and indices have been developed to rank the electrophilic and nucleophilic character of molecules. researchgate.netresearchgate.net

Machine learning models trained on quantum chemistry data are emerging as powerful tools for rapidly estimating nucleophilicity and electrophilicity. nih.govbohrium.com These models can predict properties like methyl cation affinities (MCAs) to estimate nucleophilicity and methyl anion affinities (MAAs) for electrophilicity. nih.gov For this compound, computational assessment would involve calculating these or similar indices. The presence of electronegative fluorine atoms and the bromine atom would significantly influence the electrophilic and nucleophilic centers within the molecule. The carbon atom bonded to the bromine atom is expected to be an electrophilic site.

Table 2: Conceptual Electrophilicity and Nucleophilicity Data for this compound

| Site in this compound | Predicted Property | Computational Metric | Predicted Value |

| Carbon bonded to Bromine | Electrophilicity | Methyl Anion Affinity (MAA) | Value would be calculated |

| Bromine Atom | Nucleophilicity (as a leaving group) | - | - |

Note: The values in this table are conceptual and would require specific computational calculations to be determined.

Theoretical Examination of Steric Effects and Regioselectivity

Theoretical calculations are crucial for understanding how steric effects influence the regioselectivity of chemical reactions. nih.gov Steric hindrance, the spatial arrangement of atoms, can block or hinder reaction at a particular site, thereby directing the reaction to another, less hindered site.

In the context of this compound, theoretical examinations could predict the regioselectivity of reactions such as nucleophilic substitution or elimination. For example, in a reaction with a nucleophile, computational models can be used to calculate the activation energies for attack at different electrophilic sites. The preferred reaction pathway would be the one with the lowest activation energy, which is often influenced by steric factors. The bulky bromine atom and the fluorine atoms create a specific steric environment around the carbon skeleton, which would be a key factor in determining the outcome of a reaction. While specific studies on the regioselectivity of this compound were not found, the principles of using computational chemistry to probe steric effects are well-established. nih.gov

Advanced Applications of 1 Bromo 1,1,2,2 Tetrafluoroethane in Organic Synthesis

Building Block for Complex Fluorinated Organic Compounds

1-Bromo-1,1,2,2-tetrafluoroethane serves as a valuable building block in organic synthesis, particularly for the creation of complex fluorinated molecules. The incorporation of fluorine atoms into organic compounds can significantly alter their chemical, physical, and biological properties. This includes changes in lipophilicity, metabolic stability, and bioavailability, which are critical in the development of pharmaceuticals and agrochemicals.

Introduction of Tetrafluoroethyl Moieties into Diverse Molecular Architectures

The 1,1,2,2-tetrafluoroethyl (–CF₂CF₂H) group is a key structural motif in a variety of bioactive substances, liquid crystals, and fluorescence materials. Its presence can enhance the lipophilicity of molecules, making it a valuable substitute for groups like the trifluoromethyl moiety. This compound, and its derivatives, act as crucial reagents for introducing this tetrafluoroethyl unit into different molecular frameworks.

One key strategy involves the conversion of this compound into more reactive intermediates. For instance, the related compound 1,2-dibromotetrafluoroethane can be converted to 1-azido-2-bromo-1,1,2,2-tetrafluoroethane. acs.orgnih.govacs.org This azide (B81097) derivative then becomes a versatile precursor for incorporating the N-bromotetrafluoroethyl group into various heterocyclic systems, which can be further reduced to the desired N-tetrafluoroethyl moiety. acs.org This two-step approach allows for the introduction of the tetrafluoroethyl group onto nitrogen atoms within complex ring systems.

The utility of these synthons is demonstrated by their application in modifying bioactive molecules, where the introduction of the CF₂CF₂H group can serve as a bioisostere for other functional groups, potentially modulating the molecule's activity and properties.

Synthesis of N-Fluoroalkylated Nitrogen Heterocycles

N-fluoroalkylated nitrogen heterocycles are of significant interest due to their wide range of applications. researchgate.net The synthesis of these compounds often utilizes specialized fluorinated building blocks. A key intermediate derived from 1,2-dibromotetrafluoroethane, 1-azido-2-bromo-1,1,2,2-tetrafluoroethane, has proven to be a highly effective reagent for the synthesis of various N-fluoroalkylated five-membered nitrogen heterocycles. nih.govacs.org This is achieved through a series of controlled chemical transformations, including cycloadditions and rearrangement reactions. nih.govacs.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org In the context of fluoroalkylation, 1-azido-2-bromo-1,1,2,2-tetrafluoroethane readily participates in CuAAC reactions with terminal alkynes. acs.org This reaction yields N-bromotetrafluoroethyl 1,2,3-triazoles. acs.org The resulting triazoles can then be subjected to reduction, for example with zinc in the presence of acetic acid, to afford the corresponding N-tetrafluoroethyl triazoles. acs.org This method provides a reliable route to a variety of N-tetrafluoroethylated triazoles with different substituents determined by the starting alkyne.

A similar azide, 1-azido-1,1,2,2-tetrafluoroethane, also undergoes copper(I)-catalyzed [3+2] cycloaddition with terminal alkynes to produce 4-substituted N-tetrafluoroethyl-1,2,3-triazoles. acs.org

Table 1: Examples of N-Fluoroalkylated Triazoles Synthesized

| Compound Name | Structure | Starting Materials | Reference |

|---|---|---|---|

| 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-dodecyl-1H-1,2,3-triazole | BrCF₂CF₂-N₃-C₈H₁₇ | 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane, 1-Tetradecyne | acs.org |

Rhodium-catalyzed transannulation offers a powerful method for converting 1,2,3-triazoles into other heterocyclic systems. nih.govrsc.org N-fluoroalkylated 1,2,3-triazoles, synthesized via CuAAC, can serve as substrates for this transformation. nih.govacs.org When these triazoles are treated with nitriles in the presence of a rhodium(II) catalyst, they undergo a ring-opening and subsequent cycloaddition to form N-fluoroalkylated imidazoles. nih.govacs.orgacs.org This reaction proceeds through the formation of a rhodium iminocarbenoid intermediate. nih.gov

For example, N-tetrafluoroethyl-1,2,3-triazoles can be converted to the corresponding N-tetrafluoroethylimidazoles. acs.org This methodology allows for the synthesis of a diverse range of imidazole derivatives by varying both the substituents on the initial triazole and the nitrile used in the transannulation step. acs.org

Table 2: Examples of N-Fluoroalkylated Imidazoles Synthesized via Rhodium-Catalyzed Transannulation

| Compound Name | Structure | Starting Materials | Reference |

|---|---|---|---|

| 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-2-phenyl-4-(p-tolyl)-1H-imidazole | BrCF₂CF₂-N-C₁₆H₁₃ | 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-(p-tolyl)-1H-1,2,3-triazole, Benzonitrile | acs.org |

| 1-(1,1,2,2-Tetrafluoroethyl)-2,4-diphenyl-1H-imidazole | HCF₂CF₂-N-C₁₅H₁₀ | 1-(1,1,2,2-Tetrafluoroethyl)-4-phenyl-1H-1,2,3-triazole, Benzonitrile | acs.org |

The versatility of N-fluoroalkylated triazoles extends to the synthesis of other five-membered heterocycles like oxazoles and thiazoles. Through a rhodium-catalyzed process, these triazoles can undergo ring-opening followed by cyclization to yield N-difluoromethylated oxazoles and thiazoles. nih.govacs.org This transformation highlights the synthetic utility of the azide precursors in accessing a range of heterocycles with different fluorine-containing substituents. The specific reaction conditions and the nature of the starting triazole dictate the final heterocyclic product.

Tetrazoles are another important class of nitrogen-containing heterocycles with applications in medicinal chemistry. The synthesis of fluorinated tetrazoles can be achieved from azide intermediates. Specifically, the [3+2] cycloaddition of 1-azido-1,1,2,2-tetrafluoroethane with primary amines leads to the formation of novel 5-difluoromethyl tetrazoles. acs.org This reaction provides a direct route to tetrazoles bearing a difluoromethyl group, a valuable moiety in drug design.

Development of Novel Fluorinated Intermediates and Reagents

The unique properties of the bromotetrafluoroethyl group (BrCF₂CF₂–) make it a desirable moiety to introduce into organic molecules. Its strong electron-withdrawing nature and the potential for further chemical transformation of the bromine atom provide a versatile handle for synthetic chemists. This compound serves as the primary source for this functional group, enabling the creation of a variety of valuable intermediates and reagents.

Creation of Bromotetrafluoroethylated Arenes via Catalytic Functionalization

The direct introduction of the bromotetrafluoroethyl group onto an aromatic ring represents a significant step towards the synthesis of novel fluorinated aromatic compounds. While direct experimental data for the catalytic functionalization of arenes with this compound is not extensively documented, established methodologies for perfluoroalkylation of arenes provide a strong foundation for developing such transformations. Palladium- and copper-catalyzed cross-coupling reactions are the most promising avenues for achieving this goal.

Palladium-Catalyzed Cross-Coupling:

Palladium catalysts are well-known for their efficacy in forming carbon-carbon bonds. A potential pathway for the synthesis of bromotetrafluoroethylated arenes involves a palladium-catalyzed cross-coupling reaction between an arylboronic acid or a related organometallic arene species and this compound. The catalytic cycle would likely involve the oxidative addition of the C-Br bond of this compound to a low-valent palladium species, followed by transmetalation with the organometallic arene and subsequent reductive elimination to yield the desired product.

Copper-Catalyzed Cross-Coupling:

Copper catalysis offers a complementary approach. Copper-catalyzed reactions have been successfully employed for the trifluoromethylation and perfluoroalkylation of arenes. A similar strategy could be adapted for bromotetrafluoroethylation. This might involve the reaction of an aryl halide with a copper-based reagent derived from this compound or a direct C-H functionalization approach where a copper catalyst activates the arene C-H bond for subsequent reaction with the fluoroalkyl source.

| Catalyst System | Proposed Arene Substrate | Potential Reaction Conditions | Expected Product |

| Pd(PPh₃)₄ / Base | Arylboronic Acid | Anhydrous solvent (e.g., Toluene, THF), Heat | Bromotetrafluoroethylated Arene |

| CuI / Ligand | Aryl Halide | Polar aprotic solvent (e.g., DMF, NMP), Heat | Bromotetrafluoroethylated Arene |

Further research and development in this area are crucial to establish optimized conditions and explore the substrate scope of these potential catalytic reactions for the synthesis of bromotetrafluoroethylated arenes.

Synthesis of Unique Vinyl Sulfonium Salts for Cycloaddition Reactions

A significant advancement in the use of this compound is the synthesis of the novel (E)-β-(bromotetrafluoroethyl)vinyl diphenyl sulfonium triflate. This stable, crystalline salt serves as a versatile reagent for the introduction of the bromotetrafluoroethylvinyl group into various molecules, particularly through cycloaddition reactions. researchgate.net

The synthesis of this unique vinyl sulfonium salt provides a practical and efficient route to access a valuable fluorinated building block. This reagent has demonstrated excellent performance in the synthesis of 2-(bromotetrafluoroethyl)-N-substituted aziridines and (bromotetrafluoroethyl)cyclopropane derivatives, often in high yields. researchgate.net

Cycloaddition Reactions:

Vinyl sulfonium salts are excellent Michael acceptors, readily reacting with nucleophiles to form an intermediate ylide. This reactivity is harnessed in cycloaddition reactions to construct three-membered rings.

Aziridination: In the presence of a suitable base, the (E)-β-(bromotetrafluoroethyl)vinyl diphenyl sulfonium triflate reacts with primary amines or sulfonamides to afford the corresponding N-substituted 2-(bromotetrafluoroethyl)aziridines. The reaction proceeds via a conjugate addition of the amine to the vinyl sulfonium salt, followed by an intramolecular cyclization with the displacement of diphenyl sulfide.

Cyclopropanation: Similarly, reaction with stabilized carbanions, such as those derived from active methylene compounds, leads to the formation of (bromotetrafluoroethyl)cyclopropane derivatives. The carbanion adds to the β-position of the vinyl sulfonium salt, and the resulting ylide undergoes intramolecular cyclization to furnish the cyclopropane ring.

| Nucleophile | Base | Product |

| Primary Amine (R-NH₂) | K₂CO₃ | N-Substituted 2-(bromotetrafluoroethyl)aziridine |

| Sulfonamide (R-SO₂NH₂) | DBU | N-Sulfonyl-2-(bromotetrafluoroethyl)aziridine |

| Malonate Ester (CH₂(CO₂R)₂) | NaH | 1,1-Dicarboalkoxy-2-(bromotetrafluoroethyl)cyclopropane |

The development of (E)-β-(bromotetrafluoroethyl)vinyl diphenyl sulfonium triflate has opened up new avenues for the synthesis of complex fluorinated molecules. nih.gov The ability to readily construct fluorinated aziridines and cyclopropanes, which are important motifs in medicinal chemistry, highlights the synthetic utility of this compound as a precursor to novel and powerful reagents for organic synthesis. researchgate.net

Thermochemical Investigations of 1 Bromo 1,1,2,2 Tetrafluoroethane

Enthalpy of Reaction Studies (e.g., Hydrobromination)

The formation of 1-bromo-1,1,2,2-tetrafluoroethane can be achieved through the hydrobromination of tetrafluoroethylene (B6358150). This gas-phase reaction involves the addition of hydrogen bromide across the double bond of tetrafluoroethylene.

The reaction is as follows:

C₂F₄(g) + HBr(g) → C₂HBrF₄(g)

Pioneering work in this area was conducted by Lacher, Lea, Walden, Olson, and Park in 1950. anl.gov Their research on the vapor phase heats of hydrobromination of various fluoroolefins provides key data for this compound. The enthalpy of this reaction was determined at 367 K. anl.gov

The exothermic nature of this reaction indicates that the formation of this compound from tetrafluoroethylene and hydrogen bromide is an energetically favorable process.

Reaction Thermochemistry Data for the Hydrobromination of Tetrafluoroethylene

| Reaction | Quantity | Value | Units | Method | Reference |

|---|---|---|---|---|---|

| C₂F₄(g) + HBr(g) = C₂HBrF₄(g) | ΔrH° | -137.75 ± 0.75 | kJ/mol | Calorimetry | Lacher, Lea, et al., 1950 anl.gov |

This interactive table provides a summary of the enthalpy of reaction for the formation of this compound.

Determination of Standard Heats of Formation

The standard heat of formation (ΔfH°) of a compound is a fundamental thermochemical quantity representing the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. wikipedia.org For this compound (C₂HBrF₄), this corresponds to the following hypothetical reaction:

2 C(graphite) + ½ H₂(g) + ½ Br₂(l) + 2 F₂(g) → C₂HBrF₄(g)

While direct measurement of this formation reaction is often not feasible, the standard heat of formation can be calculated using Hess's Law and the experimentally determined enthalpy of reaction from the hydrobromination of tetrafluoroethylene.

To perform this calculation, the standard heats of formation of the reactants, tetrafluoroethylene (C₂F₄) and hydrogen bromide (HBr), are required.

The standard enthalpy of reaction is related to the standard enthalpies of formation of the products and reactants by the following equation:

ΔrH° = Σ ΔfH°(products) - Σ ΔfH°(reactants)

For the hydrobromination reaction:

ΔrH° = ΔfH°(C₂HBrF₄) - [ΔfH°(C₂F₄) + ΔfH°(HBr)]

Therefore, the standard heat of formation of this compound can be calculated as:

ΔfH°(C₂HBrF₄) = ΔrH° + ΔfH°(C₂F₄) + ΔfH°(HBr)

Using the available data for the reactants:

Standard Heats of Formation of Reactants

| Compound | Formula | State | ΔfH° (kJ/mol) | Source |

|---|---|---|---|---|

| Tetrafluoroethylene | C₂F₄ | Gas | -658.56 | Predicted by GA-MLR nih.gov |

| Hydrogen Bromide | HBr | Gas | -36.45 to -36.13 | Wikipedia wikipedia.org |

This interactive table presents the standard heats of formation for the reactants involved in the synthesis of this compound.

By substituting the known values into the equation (using an average value of -36.29 kJ/mol for HBr):

ΔfH°(C₂HBrF₄) = -137.75 kJ/mol + (-658.56 kJ/mol) + (-36.29 kJ/mol)

ΔfH°(C₂HBrF₄) ≈ -832.6 kJ/mol

This calculated value provides an estimate of the standard heat of formation for gaseous this compound. The negative sign indicates that the formation of the compound from its constituent elements is an exothermic process.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.